8-Isopropenyl-1,4-dioxaspiro[4.5]decane

Catalog No.
S6595690
CAS No.
70850-38-3
M.F
C11H18O2
M. Wt
182.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Isopropenyl-1,4-dioxaspiro[4.5]decane

CAS Number

70850-38-3

Product Name

8-Isopropenyl-1,4-dioxaspiro[4.5]decane

IUPAC Name

8-prop-1-en-2-yl-1,4-dioxaspiro[4.5]decane

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

InChI

InChI=1S/C11H18O2/c1-9(2)10-3-5-11(6-4-10)12-7-8-13-11/h10H,1,3-8H2,2H3

InChI Key

ZNGWDFBZMNOBPO-UHFFFAOYSA-N

SMILES

CC(=C)C1CCC2(CC1)OCCO2

Canonical SMILES

CC(=C)C1CCC2(CC1)OCCO2

8-Isopropenyl-1,4-dioxaspiro[4.5]decane is a bicyclic organic compound characterized by its unique spiro-substituted ring system, which incorporates two dioxane rings. With the molecular formula C11H18O2, it was first synthesized and reported by Jang et al. in 2004. The compound is also known as dioxaspirocine or IPDD and has garnered interest for its distinctive structural features and potential applications across various scientific domains .

This compound appears as a colorless liquid with a boiling point of approximately 223°C and a density of 1.008 g/mL at 25°C. It has a molecular weight of 182.27 g/mol and is soluble in organic solvents such as ethanol and acetone, but insoluble in water. Notably, it exhibits a tendency to polymerize when exposed to air, resulting in increased viscosity.

, including:

  • Oxidation: The compound can be oxidized using various agents to yield different oxidation products depending on the conditions applied.
  • Hydrolysis: Under acidic or basic conditions, hydrolysis can occur, leading to the cleavage of the spiro ring system and forming diols or other products.
  • Grignard Reaction: It can react with Grignard reagents to create new carbon-carbon bonds.
  • Reduction: Reduction reactions can convert it into saturated derivatives using reducing agents like sodium borohydride.
  • Halogenation: This compound can undergo halogenation reactions to introduce halogen atoms into its structure.
  • Nucleophilic Substitution: Depending on the nucleophile and conditions, it can participate in nucleophilic substitution reactions .

Research indicates that 8-Isopropenyl-1,4-dioxaspiro[4.5]decane exhibits various biological activities, making it a subject of interest in pharmacological studies. Some notable activities include:

  • Antimicrobial Properties: The compound has shown effectiveness against certain bacterial strains.
  • Antioxidant Activity: It possesses antioxidant properties that can help mitigate oxidative stress in biological systems.
  • Potential Antitumor Effects: Preliminary studies suggest that it may have potential in cancer therapy, although further research is necessary to elucidate these effects fully .

The most common method for synthesizing 8-Isopropenyl-1,4-dioxaspiro[4.5]decane involves the condensation of 1,3-dioxane-4,6-dione with isoprene in the presence of a base catalyst such as sodium hydride. This reaction typically occurs at temperatures between 120°C and 140°C for about 12 hours under an inert atmosphere. The crude product is then purified through column chromatography using silica gel. Characterization of the compound can be performed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .

8-Isopropenyl-1,4-dioxaspiro[4.5]decane has several potential applications:

  • Pharmaceuticals: Its unique structure may allow it to serve as an intermediate in the synthesis of pharmaceutical compounds.
  • Chemical Synthesis: It is utilized as a building block in organic synthesis due to its reactive functional groups.
  • Material Science: The compound's properties may be harnessed in developing new materials with specific characteristics .

Several compounds share structural similarities with 8-Isopropenyl-1,4-dioxaspiro[4.5]decane, including:

Compound NameMolecular FormulaKey Features
8-Methyl-1,4-dioxaspiro[4.5]decaneC11H18O2Methyl group substitution at position 8
8-Isopropoxy-1,4-dioxaspiro[4.5]decaneC13H22O3Ether functional group enhancing solubility
8-Ethoxy-1,4-dioxaspiro[4.5]decaneC13H22O3Similar structure with ethoxy substitution
8-Methoxy-1,4-dioxaspiro[4.5]decaneC13H22O3Methoxy group providing distinct reactivity
1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanoneC10H16O3Contains an ethanone group affecting reactivity

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Exact Mass

182.130679813 g/mol

Monoisotopic Mass

182.130679813 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-23-2023

Explore Compound Types